![molecular formula C7H5ClIN3 B1486485 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 833481-37-1](/img/structure/B1486485.png)
4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Übersicht
Beschreibung
4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, also known as 6-Chloro-7-iodo-7-deazapurine, is a white solid . It is used as a pharmaceutical intermediate and is a key intermediate when preparing active pharmaceutical ingredients .
Synthesis Analysis
The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine involves an α-alkylation reaction between diethyl malonate and allyl bromide, followed by a cyclization reaction with amidine to obtain a six-membered ring of bislactam . Another method involves the iodine reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with NIS .Molecular Structure Analysis
The molecular formula of 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is C7H5ClIN3 . The InChI code is 1S/C7H5ClIN3/c1-12-2-4(9)5-6(8)10-3-11-7(5)12/h2-3H,1H3 .Chemical Reactions Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is used in the manufacture of Tofacitinib citrate . It is also known to be an intermediate in the manufacture of other pharmaceuticals including ruxolitinib, tofacitinib, oclacitinib, baricitinib, itacitinib, AZD-5363, and pevonedistat .Physical And Chemical Properties Analysis
4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a solid . Its molecular weight is 293.49 . It should be stored at -20°C, sealed, and away from moisture and light .Wissenschaftliche Forschungsanwendungen
Antiproliferative and Antiviral Activity
4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been explored for its potential antiproliferative and antiviral activities. A study by Pudlo et al. (1990) on 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines, which include derivatives of 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, found that certain derivatives exhibited notable cell growth inhibition in L1210 cells and antiviral activity against human cytomegalovirus and herpes simplex type 1 (Pudlo, Nassiri, Kern, Wotring, Drach, & Townsend, 1990).
Synthesis and Structural Studies
The compound has been a subject of various synthesis and structural studies. Tumkevičius and Masevičius (2007) investigated the palladium-catalyzed cross-coupling reactions of methyl-5-amino-4-chloro- and 5-amino-4-iodo-7-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate with terminal alkynes, contributing to the development of synthetic methodologies for pyrrolopyrimidines (Tumkevičius & Masevičius, 2007).
Nucleoside Antibiotics Synthesis
Another area of application is the synthesis of nucleoside antibiotics. Hinshaw et al. (1969) described the synthesis of 4,5‐disubstituted‐7‐(β‐d‐ribofuranosyl)pyrrolo[2,3‐d]pyrimidines related to pyrrolo[2,3‐d]pyrimidine nucleoside antibiotics, which includes the synthesis of 4-chloro-5-iodo-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine (Hinshaw, Gerster, Robins, & Townsend, 1969).
Leukemia Treatment
A recent study by Farshchi, Valikhani, and Ghorbani (2022) investigated the anticancer effect of 4-chloro-5-iodo-7H-pyrrolo[2.3-d]pyrimidine on the human leukemia K562 cells, revealing that the compound induced apoptosis in these cells, suggesting a potential therapeutic application in leukemia treatment (Farshchi, Valikhani, & Ghorbani, 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-chloro-5-iodo-7-methylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClIN3/c1-12-2-4(9)5-6(8)10-3-11-7(5)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVSDXKTRGSGEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=CN=C2Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655010 | |
| Record name | 4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
833481-37-1 | |
| Record name | 4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

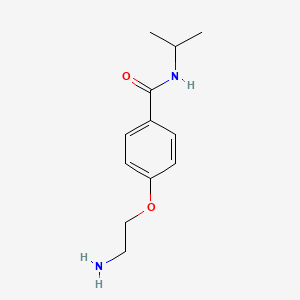
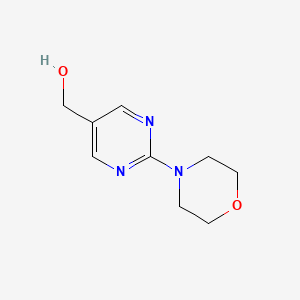
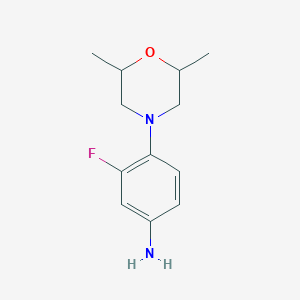
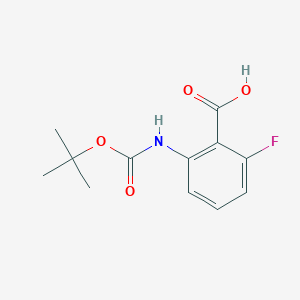
![[(2,2-Difluorocyclopentyl)methyl]hydrazine hydrochloride](/img/structure/B1486410.png)

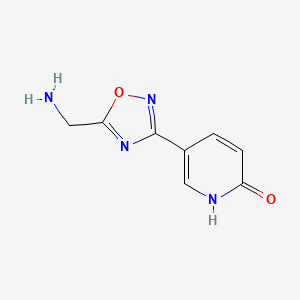
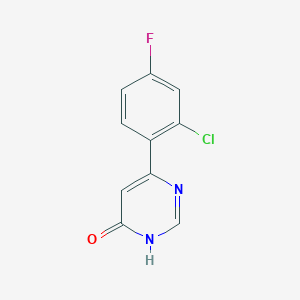
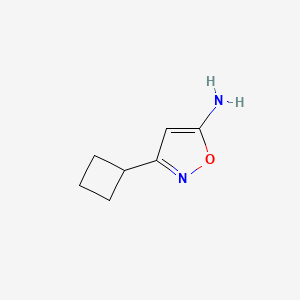
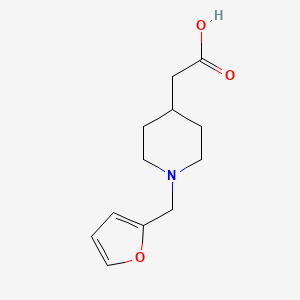
![(2R)-2-amino-3-[2-[2-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid](/img/structure/B1486419.png)
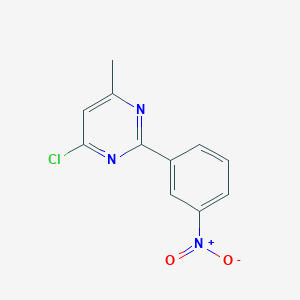

![1-[(Diethylcarbamoyl)methyl]piperidine-4-carboxylic acid](/img/structure/B1486424.png)